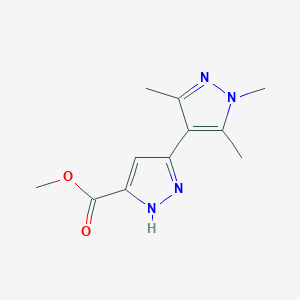
methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate is a heterocyclic compound featuring a bipyrazole core with methyl and carboxylate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with methyl 3-oxobutanoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as Lewis acids or bases can be employed to optimize the reaction conditions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Pyrazole-5-methanol derivatives.
Substitution: Various alkylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications, such as in the production of high-performance coatings and electronic materials.
Mecanismo De Acción
The mechanism by which methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the functional groups present and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Trimethylpyrazole
- Methyl pyrazole-5-carboxylate
- 1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole
Uniqueness
Methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate stands out due to its bipyrazole structure, which offers unique electronic and steric properties. This makes it more versatile in synthetic applications compared to simpler pyrazole derivatives. Its ability to undergo a wide range of chemical reactions also enhances its utility in various research and industrial applications.
This detailed overview should provide a comprehensive understanding of methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
methyl 3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-6-10(7(2)15(3)14-6)8-5-9(13-12-8)11(16)17-4/h5H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWVXKWTTFXTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2496515.png)

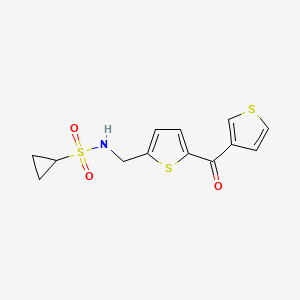
![4-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine](/img/structure/B2496518.png)


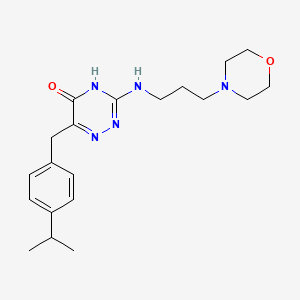

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)
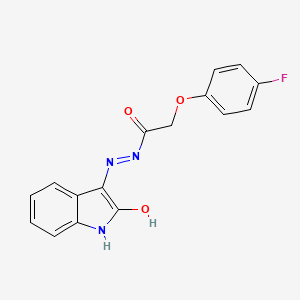
![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)
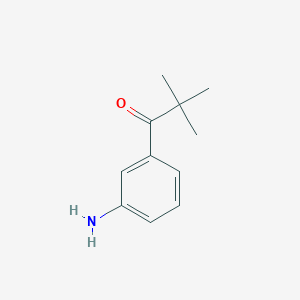
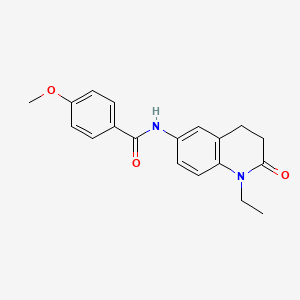
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
